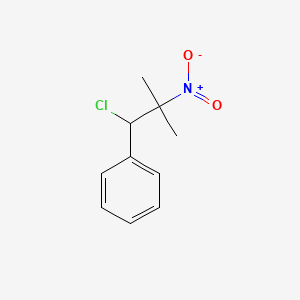

(1-Chloro-2-methyl-2-nitropropyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Chloro-2-methyl-2-nitropropyl)benzene: is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is a chlorinated nitrobenzene derivative, characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-methyl-2-nitropropyl)benzene typically involves the nitration of 1-chloro-2-methylpropylbenzene. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully monitored to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are implemented to manage the release of toxic by-products and ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: (1-Chloro-2-methyl-2-nitropropyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted products.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium hydroxide, ethanol as solvent.

Oxidation: Potassium permanganate, acidic medium.

Major Products Formed:

Reduction: 1-Amino-2-methyl-2-nitropropylbenzene.

Substitution: 1-Hydroxy-2-methyl-2-nitropropylbenzene.

Oxidation: 1-Chloro-2-carboxy-2-nitropropylbenzene.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(1-Chloro-2-methyl-2-nitropropyl)benzene is characterized by its unique molecular structure, which includes a chloro group and a nitro group attached to a propyl chain linked to a benzene ring. Its chemical formula is C10H12ClN, and it exhibits properties typical of halogenated organic compounds, such as reactivity towards nucleophiles and electrophiles.

Radical-Nucleophilic Substitution Reactions

The presence of the nitro group on the tertiary carbon of this compound enhances its reactivity in radical-nucleophilic substitution reactions. This characteristic allows for the formation of various derivatives through substitution with different nucleophiles, making it a valuable intermediate in organic synthesis .

Table 1: Reactivity of this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Radical Substitution | Reaction with radicals to form new compounds | Alkylated products |

| Nucleophilic Substitution | Reaction with nucleophiles | Amino derivatives |

| Electrophilic Aromatic Substitution | Substitution on the benzene ring | Nitro-substituted benzenes |

Synthesis of Pharmaceuticals

The compound serves as a precursor for various pharmaceutical agents. Its ability to undergo transformations allows chemists to create complex molecules used in drug development. For instance, modifications can lead to the synthesis of analgesics or anti-inflammatory drugs .

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer or co-monomer in the production of specialty polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

Table 2: Potential Polymer Applications

| Polymer Type | Application Area | Benefits |

|---|---|---|

| Thermosetting Resins | Aerospace and automotive | High thermal resistance |

| Coatings | Protective coatings for metals | Improved durability and corrosion resistance |

Environmental Impact Studies

Given its chemical nature, this compound has been studied for its environmental impact, particularly regarding its persistence and toxicity in aquatic systems. Research indicates that compounds with similar structures can bioaccumulate and pose risks to aquatic life .

Case Study 1: Synthesis of Nitro-substituted Compounds

A study demonstrated the successful use of this compound in synthesizing nitro-substituted aromatic compounds through electrophilic aromatic substitution reactions. The reaction conditions were optimized to yield high purity products suitable for further pharmaceutical applications .

Case Study 2: Toxicological Assessment

Research conducted on the toxicological effects of this compound revealed significant insights into its metabolic pathways and potential carcinogenic effects in laboratory animals. This study highlighted the need for careful handling and regulation of this compound due to its hazardous nature .

Mecanismo De Acción

The mechanism of action of (1-Chloro-2-methyl-2-nitropropyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, altering the compound’s reactivity and interaction with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

1-Chloro-2-nitrobenzene: Similar structure but lacks the methyl group.

2-Chloro-1-methylbenzene: Similar structure but lacks the nitro group.

1-Chloro-2-methyl-4-nitrobenzene: Similar structure but with different positioning of the nitro group.

Uniqueness: (1-Chloro-2-methyl-2-nitropropyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups in the same molecule allows for diverse chemical transformations and applications in various research fields.

Actividad Biológica

(1-Chloro-2-methyl-2-nitropropyl)benzene, also known as a nitroaromatic compound, has garnered attention due to its diverse biological activities and potential toxicological effects. This article reviews the biological activity of this compound, focusing on its mutagenic properties, toxicity profiles, and interactions with biological systems.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a benzene ring. Its chemical formula is C9H10ClN2O2. The arrangement of these functional groups influences its reactivity and biological interactions.

1. Mutagenicity

Research indicates that nitroaromatic compounds often exhibit mutagenic properties. For instance, studies have shown that this compound can induce mutations in bacterial test systems but not consistently in mammalian cells. The inconsistency suggests that while it may have mutagenic potential, the effects vary significantly across different biological systems .

2. Toxicity Profiles

Toxicological assessments reveal that this compound is relatively toxic to various aquatic organisms. For example, it has been shown to be harmful to the freshwater flea Daphnia magna and freshwater protozoa Tetrahymena pyriformis, indicating potential environmental risks associated with its use and disposal .

Table 1: Toxicity Data of this compound

| Organism | Endpoint | Concentration (mg/L) | Observations |

|---|---|---|---|

| Daphnia magna | LC50 (48h) | 10 | Significant mortality observed |

| Tetrahymena pyriformis | EC50 (24h) | 5 | Reduced motility and growth |

3. Genotoxicity

The genotoxic potential of this compound has been evaluated through various assays. It has demonstrated weak clastogenic activity, which refers to the breaking of chromosomes leading to mutations. In vivo studies have indicated DNA damage in liver and kidney tissues following exposure, further supporting its classification as a potential genotoxic agent .

4. Carcinogenic Potential

There is growing concern regarding the carcinogenic potential of nitroaromatic compounds like this compound. Studies conducted on rodents have suggested that prolonged exposure may lead to tumor development in various organs, although the evidence remains inconclusive due to methodological limitations in existing studies .

Case Studies

Several case studies have investigated the effects of exposure to nitroaromatic compounds in occupational settings. For example:

- Occupational Exposure : A cohort study involving workers exposed to nitroaromatic compounds revealed an elevated incidence of respiratory issues and skin conditions, which were attributed to prolonged contact with substances like this compound.

- Environmental Impact : In regions where these compounds are utilized in industrial processes, monitoring of local water sources showed significant contamination levels correlating with declines in aquatic biodiversity.

Propiedades

IUPAC Name |

(1-chloro-2-methyl-2-nitropropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,12(13)14)9(11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCHNFIOUYTIEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.